molecular formula C11H22N2O2 B2834334 tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate CAS No. 1593896-24-2

tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate

Cat. No.: B2834334
CAS No.: 1593896-24-2
M. Wt: 214.309
InChI Key: LAXZURYRMKVANG-UHFFFAOYSA-N
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Description

tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate: is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . It is a carbamate derivative, which is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

The synthesis of tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

    Reaction of tert-butyl chloroformate with the amine:

Chemical Reactions Analysis

tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate undergoes various chemical reactions, including:

  • Hydrolysis: : The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

      Reagents: Hydrochloric acid or sodium hydroxide

      Conditions: Aqueous solution, elevated temperature

      Products: 1-(2-aminoethyl)cyclopropyl)methylamine, tert-butyl alcohol

  • Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

      Reagents: Various nucleophiles (e.g., amines, thiols)

      Conditions: Solvent (e.g., dichloromethane), room temperature

      Products: Substituted carbamates

Mechanism of Action

Comparison with Similar Compounds

tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate can be compared with other carbamate derivatives, such as:

These comparisons highlight the unique structural features of this compound, such as the presence of the cyclopropyl group, which can influence its reactivity and interactions with molecular targets.

Biological Activity

tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate is a chemical compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a cyclopropyl group and a carbamate moiety, suggests various interactions with biological targets, making it a compound of interest in drug development.

  • Molecular Formula : C11H22N2O2
  • Molecular Weight : 214.31 g/mol
  • CAS Number : 753023-60-8

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of developing enzyme inhibitors for therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in neurodegenerative diseases. For instance, studies have reported its potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the brain.
  • Neuroprotective Effects : In vitro studies suggest that this compound can protect neuronal cells from toxic agents such as amyloid beta peptides, which are implicated in Alzheimer’s disease.

1. Neuroprotective Study

A study investigated the protective effects of this compound against amyloid beta-induced toxicity in astrocytes. The findings indicated:

  • Cell Viability : The compound improved cell viability by approximately 62.98% when co-treated with amyloid beta compared to untreated controls.
  • Cytokine Modulation : It reduced TNF-α levels, suggesting anti-inflammatory properties that could be beneficial in neurodegenerative conditions .

2. Enzyme Inhibition Profile

Another study evaluated the inhibitory activity against AChE and β-secretase:

  • Inhibition Constants :
    • AChE IC50 = 0.17 μM
    • β-secretase IC50 = 15.4 nM
      These results highlight the compound's potential for treating Alzheimer's disease by targeting multiple pathways involved in amyloidogenesis .

Comparison with Similar Compounds

To understand its unique biological profile, this compound can be compared with other related carbamates:

Compound NameStructure FeatureBiological Activity
tert-butyl N-(2-aminoethyl)carbamateLacks cyclopropyl groupLess reactive
tert-butyl N-(2-morpholin-2-ylethyl)carbamateContains morpholine ringDifferent solubility profile
tert-butyl N-(4-methylpyridin-2-yl)carbamateContains pyridine ringAffects electronic properties

The presence of the cyclopropyl group in this compound enhances its steric properties and potentially increases its binding affinity to molecular targets compared to its analogs.

Properties

IUPAC Name

tert-butyl N-[[1-(2-aminoethyl)cyclopropyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-11(4-5-11)6-7-12/h4-8,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXZURYRMKVANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1593896-24-2
Record name tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate
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